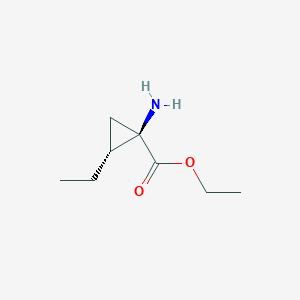
Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound that belongs to the class of cyclopropane amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves asymmetric cyclopropanation reactions. One common method is the asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions . This method has been optimized to improve yields and stereoselectivity, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound often involves robust and chromatography-free sequences to ensure high purity and yield. Techniques such as wet milling have been demonstrated to accelerate the phase transfer reaction, making the process more efficient .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can affect various cellular pathways, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester
- (1R,2R)-Cyclohexane-1,2-diamine
Uniqueness
Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and structural constraints, which confer distinct reactivity and biological activity compared to other similar compounds. Its chiral nature and cyclopropane ring make it a valuable scaffold in the design of novel pharmaceuticals and organic materials .
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
ethyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h6H,3-5,9H2,1-2H3/t6-,8-/m1/s1 |
InChI-Schlüssel |
CHAJAQRVAZTEPG-HTRCEHHLSA-N |
Isomerische SMILES |
CC[C@@H]1C[C@@]1(C(=O)OCC)N |
Kanonische SMILES |
CCC1CC1(C(=O)OCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Phenylpentyl)amino]benzoic acid](/img/structure/B8485934.png)


![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-methyluridine](/img/structure/B8485944.png)


![5-iodo-3-[(R) 1-(2.6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine](/img/structure/B8485963.png)
![1-(Bicyclo[2.2.1]heptan-1-yl)thiourea](/img/structure/B8485970.png)






